Methyl 3-(bromomethyl)benzoate
Overview
Description
Methyl 3-(bromomethyl)benzoate (MBMB) is an organic compound composed of a methyl group attached to a 3-bromomethylbenzoic acid. It is a colorless liquid with a faint odor and is insoluble in water. MBMB is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in pharmaceutical and biochemical applications.
Scientific Research Applications
Synthesis and Yield Optimization : A study by Bi Yun-mei (2012) focused on synthesizing a similar compound, Methyl 4-(bromomethyl)benzoate, and optimizing the synthesis conditions to achieve a high yield of 90.5% (Bi Yun-mei, 2012).
Reactions with Metal-Mediated Esters : Research by S. Drewes et al. (1995) explored the reactions of Methyl 2-bromomethylprop-2-enoate with various aldehydes, demonstrating the compound's utility in forming α-methylene-γ-lactones (Drewes, Taylor, Ramesar, Field, 1995).
Crystal Structure Analysis : P. A. Suchetan et al. (2016) compared the crystal structures of Methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds, offering insights into the molecular structure and interactions of these compounds (Suchetan, Suneetha, Naveen, Lokanath, Krishna Murthy, 2016).
Use in Biosynthesis : A study by D. B. Harper et al. (1989) found that Chloromethane acts as a methyl donor for the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus, with bromomethanes like Methyl 3-(bromomethyl)benzoate potentially playing a role in such processes (Harper, Hamilton, Kennedy, McNally, 1989).
Thermal Reactions : Research by Mari Inoki et al. (1997) investigated the thermal reactions of alkali 4-(bromomethyl)benzoate in bulk, which is relevant for understanding the compound's stability and reactivity under different conditions (Inoki, Akutsu, Fang, Mitsui, Kasashima, Naruchi, 1997).
Synthesis and Reaction with Aldehydes : I. V. Mineeva and O. Kulinkovich (2008) synthesized Methyl 3-bromomethylbut-3-enoate and studied its reactions with various aldehydes, demonstrating potential applications in organic synthesis (Mineeva, Kulinkovich, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-(bromomethyl)benzoate is a chemical compound used in organic synthesis It’s known that bromomethyl groups in organic compounds often serve as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
The mode of action of this compound involves its bromomethyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This property is often exploited in organic synthesis to create a wide variety of compounds .
Pharmacokinetics
It’s worth noting that the compound’s solubility, stability, and reactivity would all play roles in its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, the compound’s ability to participate in nucleophilic substitution reactions could lead to the formation of new chemical bonds and the creation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other reactive species .
properties
IUPAC Name |
methyl 3-(bromomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHSMQQNPRLEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333760 | |
Record name | Methyl 3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1129-28-8 | |
Record name | Methyl 3-(bromomethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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